(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyrazole ring, and a thiazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and pyrazole intermediates, followed by their condensation with a thiazolone precursor under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Triazolo Ring Compounds: Compounds with triazolo rings, used in various pharmaceutical applications.
Uniqueness
(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of morpholine, pyrazole, and thiazolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23FN4O2S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H23FN4O2S/c1-16-13-29(14-17(2)32-16)25-27-24(31)22(33-25)12-19-15-30(21-6-4-3-5-7-21)28-23(19)18-8-10-20(26)11-9-18/h3-12,15-17H,13-14H2,1-2H3/b22-12- |
InChI Key |
QHQORVMTQKBEOZ-UUYOSTAYSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
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